molecular formula C8H7ClF3NO B13112990 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B13112990
M. Wt: 225.59 g/mol
InChI Key: LQZLZBILDFPQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride is an organic compound that features a trifluoromethyl group attached to an ethanone backbone, with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride typically involves the reaction of 3-aminophenyl derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminophenyl)ethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but lacks the amino substituent, leading to different applications and reactivity.

    3-Aminophenylboronic acid: Contains an amino group but has a boronic acid functional group instead of a ketone.

Uniqueness

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-onehydrochloride is unique due to the presence of both the trifluoromethyl group and the aminophenyl substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

1-(3-aminophenyl)-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7(13)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H

InChI Key

LQZLZBILDFPQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)(F)F.Cl

Origin of Product

United States

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